molecular formula C9H13NO3 B8412464 3-Ethyl-4-methyl-isoxazole-5-carboxylic acid ethyl ester

3-Ethyl-4-methyl-isoxazole-5-carboxylic acid ethyl ester

Cat. No. B8412464
M. Wt: 183.20 g/mol
InChI Key: FNDIMMMJTAQDTL-UHFFFAOYSA-N
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Patent
US08269008B2

Procedure details

4-Hydroxyimino-3-methyl-2-oxo-hexanoic acid ethyl ester (3.7 g, 18.4 mmol) and concentrated sulfuric acid (3 mL) were added to 50 mL of absolute ethanol and the mixture was refluxed for 16 hours. After the mixture cooled to room temperature, saturated sodium bicarbonate solution was added to neutralize the mixture. The product was extracted with CH2Cl2 and the combined organic layer was dried over MgSO4 and concentrated to give 3.3 g of the title compound. MS: (+) m/z 184.26 (M+1).
Name
4-Hydroxyimino-3-methyl-2-oxo-hexanoic acid ethyl ester
Quantity
3.7 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4](=[O:14])[C:5](=[O:13])[CH:6]([CH3:12])[C:7](=[N:10]O)[CH2:8][CH3:9])[CH3:2].S(=O)(=O)(O)O.C(=O)(O)[O-].[Na+]>C(O)C>[CH2:1]([O:3][C:4]([C:5]1[O:13][N:10]=[C:7]([CH2:8][CH3:9])[C:6]=1[CH3:12])=[O:14])[CH3:2] |f:2.3|

Inputs

Step One
Name
4-Hydroxyimino-3-methyl-2-oxo-hexanoic acid ethyl ester
Quantity
3.7 g
Type
reactant
Smiles
C(C)OC(C(C(C(CC)=NO)C)=O)=O
Name
Quantity
3 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[Na+]

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed for 16 hours
Duration
16 h
EXTRACTION
Type
EXTRACTION
Details
The product was extracted with CH2Cl2
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic layer was dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(=O)C1=C(C(=NO1)CC)C
Measurements
Type Value Analysis
AMOUNT: MASS 3.3 g
YIELD: CALCULATEDPERCENTYIELD 97.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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